molecular formula C15H18N6O4 B2870380 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine CAS No. 578003-25-5

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2870380
CAS No.: 578003-25-5
M. Wt: 346.347
InChI Key: OFXPWSOZWPXKSB-UHFFFAOYSA-N
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Description

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the pyrimidine core.

    Addition of the Morpholine Ring: The morpholine ring can be added through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.

    Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amino derivatives formed by the reduction of the nitro group.

    Substitution Products: Compounds with substituted functional groups based on the nucleophile used.

Scientific Research Applications

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate inflammation and immune responses.

    Binding to Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenylamino)-6-morpholin-4-ylpyrimidine: Similar structure but lacks the nitro group.

    4-(4-methoxyphenylamino)-2-morpholin-4-ylpyrimidine: Similar structure with different substitution patterns.

Uniqueness

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxyphenyl group, morpholine ring, and nitro group provides a distinct set of properties that can be exploited for various applications in research and industry.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-24-11-4-2-10(3-5-11)17-15-18-13(16)12(21(22)23)14(19-15)20-6-8-25-9-7-20/h2-5H,6-9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXPWSOZWPXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319648
Record name 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578003-25-5
Record name 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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